
Homologs of ppDNM in Other Plant Species: An
In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ppDNM

Cat. No.: B1233130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dynamin-related proteins (DRPs) are a superfamily of large GTPases that play crucial roles in

membrane remodeling processes across eukaryotes. In the moss Physcomitrella patens, these

proteins, referred to as ppDNM, are involved in fundamental cellular processes. The study of

their homologs in other plant species, particularly in model organisms like Arabidopsis thaliana

and key crops such as rice (Oryza sativa) and maize (Zea mays), provides valuable insights

into the conserved and divergent functions of these essential proteins. This technical guide

offers a comprehensive overview of the homologs of ppDNM, summarizing quantitative data,

detailing experimental protocols, and visualizing key cellular pathways.

I. Plant Dynamin-Related Protein Families: An
Overview
Plants possess a diverse array of DRPs, which are broadly classified into six families (DRP1 to

DRP6) based on sequence homology and domain architecture. These families exhibit distinct

subcellular localizations and are involved in a variety of cellular functions, from endocytosis and

cytokinesis to organelle division. The genome of Physcomitrella patens encodes 21 DRP

genes, highlighting the complexity of this protein family even in early diverging land plants[1]. In

the well-studied model plant, Arabidopsis thaliana, there are 16 DRP genes.
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II. Quantitative Data on ppDNM Homologs
This section presents available quantitative data on the expression and characteristics of

ppDNM homologs in selected plant species. Due to the focus of current research, the most

comprehensive data is available for Arabidopsis thaliana and Physcomitrella patens.

Table 1: Gene Expression of DRP5B Homologs in
Physcomitrella patens

Gene Name
Transcript Abundance
(Relative to PpDRP5B-1)

Phenotype of Knockout
Mutant

PpDRP5B-1 1 No discernible phenotype

PpDRP5B-2 ~0.125 No discernible phenotype

PpDRP5B-3 14

Reduced number of slightly

enlarged chloroplasts (average

of 28 per cell compared to 47

in wild type)

Triple KO -
Few, very large

macrochloroplasts

Data sourced from quantitative RT-PCR analysis.[1]

III. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize plant

DRPs.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
This protocol is adapted from the methodology used to quantify the transcript levels of

PpDRP5B genes in Physcomitrella patens[1].

Objective: To determine the relative expression levels of DRP homologs.
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Materials:

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

DNase I

Reverse transcriptase (e.g., SuperScript III, Invitrogen)

Oligo(dT) primers

SYBR Green qPCR master mix

Real-time PCR system

Gene-specific primers for target and reference genes

Procedure:

RNA Extraction: Isolate total RNA from the desired plant tissue using a commercial kit

according to the manufacturer's instructions.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse

transcriptase and oligo(dT) primers.

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master

mix, forward and reverse primers for the target gene, and cDNA template. Prepare a similar

reaction for a reference gene (e.g., Actin or Ubiquitin) for normalization.

Real-Time PCR: Perform the qPCR reaction in a real-time PCR system using a standard

thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and

60°C for 1 min).

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
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Subcellular Localization using Green Fluorescent
Protein (GFP) Fusions
Objective: To visualize the in vivo localization of DRP homologs.

Materials:

Gateway cloning vectors (pENTR/D-TOPO and a destination vector with a GFP tag)

Agrobacterium tumefaciens strain (e.g., GV3101)

Plant transformation reagents (for floral dip or protoplast transformation)

Confocal laser scanning microscope (CLSM)

Procedure:

Construct Generation: Amplify the full-length coding sequence of the DRP homolog without

the stop codon and clone it into a pENTR/D-TOPO vector. Subsequently, transfer the gene

into a plant expression destination vector containing a C-terminal GFP tag via LR

recombination.

Plant Transformation: Introduce the resulting construct into Agrobacterium tumefaciens and

transform plants (e.g., Arabidopsis thaliana via floral dip).

Selection of Transgenic Plants: Select transgenic plants based on antibiotic or herbicide

resistance.

Confocal Microscopy: Mount the tissue from T2 or T3 generation transgenic plants on a

microscope slide and visualize the GFP signal using a CLSM. Use appropriate excitation

(e.g., 488 nm) and emission (e.g., 500-550 nm) wavelengths for GFP.

GTPase Activity Assay
This protocol is a general method for measuring the GTPase activity of DRPs, which can be

adapted for specific plant homologs[2][3][4][5].

Objective: To measure the rate of GTP hydrolysis by a purified DRP homolog.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16413304/
https://www.researchgate.net/publication/7359627_A_Continuous_Regenerative_Coupled_GTPase_Assay_for_Dynamin-Related_Proteins
https://pubmed.ncbi.nlm.nih.gov/16413294/
https://www.researchgate.net/publication/7359617_Robust_Colorimetric_Assays_for_Dynamin's_Basal_and_Stimulated_GTPase_Activities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Purified recombinant DRP homolog

GTPase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

Guanosine triphosphate (GTP)

Malachite green colorimetric phosphate detection reagent

Procedure:

Reaction Setup: Prepare reaction mixtures containing the GTPase assay buffer and varying

concentrations of the purified DRP.

Initiate Reaction: Start the reaction by adding a known concentration of GTP to the mixture.

Incubate at the optimal temperature for the protein (e.g., 37°C).

Time Points: At specific time intervals, take aliquots of the reaction and stop the reaction by

adding the malachite green reagent.

Phosphate Detection: The malachite green reagent will react with the inorganic phosphate

released from GTP hydrolysis, resulting in a color change.

Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 620

nm) using a spectrophotometer.

Data Analysis: Generate a standard curve using known concentrations of phosphate to

determine the amount of phosphate released in each reaction. Calculate the GTPase activity

as moles of phosphate released per mole of protein per minute.

Protein-Lipid Overlay Assay
This protocol is used to investigate the lipid-binding properties of DRPs[6][7][8][9][10][11][12].

Objective: To identify the specific phospholipids that a DRP homolog interacts with.

Materials:
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Purified recombinant DRP homolog with a tag (e.g., GST or His)

Nitrocellulose or PVDF membrane

A panel of different phospholipids

Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

Primary antibody against the protein tag

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Lipid Spotting: Spot serial dilutions of different phospholipids onto a nitrocellulose or PVDF

membrane. Allow the spots to dry completely.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Protein Incubation: Incubate the membrane with a solution containing the purified tagged

DRP in blocking buffer overnight at 4°C.

Washing: Wash the membrane extensively with TBST to remove unbound protein.

Antibody Incubation: Incubate the membrane with the primary antibody against the protein

tag, followed by incubation with the HRP-conjugated secondary antibody.

Detection: Detect the bound protein using a chemiluminescent substrate and imaging

system. The presence of a signal indicates an interaction between the protein and the

spotted lipid.

IV. Signaling Pathways and Molecular Interactions
DRP homologs are integral components of several key cellular pathways. The following

diagrams, generated using the DOT language for Graphviz, illustrate some of these processes.
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Clathrin-Mediated Endocytosis (CME)
DRP1 and DRP2 family members are essential for the scission of clathrin-coated vesicles from

the plasma membrane during endocytosis.
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Caption: Clathrin-Mediated Endocytosis Pathway in Plants.
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Experimental Workflow for Identifying Protein-Lipid
Interactions
This diagram outlines the key steps in a protein-lipid overlay assay.
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Caption: Protein-Lipid Overlay Assay Workflow.
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V. Conclusion
The study of ppDNM homologs in various plant species reveals a fascinating story of

conservation and diversification of function. While core functions in membrane trafficking and

organelle division are maintained, the expansion and specialization of DRP families in different

plant lineages underscore their adaptation to diverse developmental and environmental

contexts. The methodologies and data presented in this guide provide a solid foundation for

researchers and professionals to further explore the intricate roles of these essential GTPases

in plant biology and to potentially leverage this knowledge in agricultural and pharmaceutical

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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